molecular formula C22H25N3O3S2 B2756182 N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 1021118-46-6

N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2756182
CAS No.: 1021118-46-6
M. Wt: 443.58
InChI Key: YMXJXICCFOXHBT-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism of action has been studied using different techniques such as fluorescence microscopy, flow cytometry, and western blotting.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to exhibit neuroprotective activity against neurotoxicity induced by glutamate and hydrogen peroxide. In addition, this compound has been shown to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Advantages and Limitations for Lab Experiments

N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide has several advantages for lab experiments. This compound is easy to synthesize and purify, and it exhibits potent activity against various cancer cell lines, making it a potential drug candidate. However, this compound has some limitations for lab experiments, such as its low solubility in aqueous solutions, which can limit its use in in vitro assays. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetic and toxicological properties are not well understood.

Future Directions

There are several future directions for the study of N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide. One of the major directions is the optimization of its pharmacokinetic and toxicological properties for its potential use as a drug candidate. This can be achieved by modifying the chemical structure of the compound or by using drug delivery systems such as nanoparticles. Another direction is the study of its mechanism of action in vivo and its potential as a therapeutic agent for various diseases. In addition, the antibacterial activity of this compound can be further studied for its potential use in the development of new antibiotics.

Synthesis Methods

N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide can be synthesized using different methods. One of the commonly used methods is the reaction of 4-methylbenzo[d]thiazol-2-amine with 2-(1-tosylpiperidin-2-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain this compound in high yield and purity.

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide has potential applications in various fields of scientific research. One of the major applications is in the field of medicinal chemistry, where this compound is being studied for its potential as a drug candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and infectious diseases. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, and its mechanism of action has been extensively studied.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-9-11-18(12-10-15)30(27,28)25-13-4-3-7-17(25)14-20(26)23-22-24-21-16(2)6-5-8-19(21)29-22/h5-6,8-12,17H,3-4,7,13-14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXJXICCFOXHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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